Tert-butyl 2-(methylamino)-3-nitrobenzoate
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Overview
Description
Tert-butyl 2-(methylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a methylamino group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylamino)-3-nitrobenzoate typically involves the nitration of a suitable benzoate precursor followed by amination and esterification reactions. One common synthetic route starts with the nitration of methyl 2-aminobenzoate to form methyl 2-(methylamino)-3-nitrobenzoate. This intermediate is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, amination, and esterification, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-(Methylamino)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Ester Hydrolysis: 2-(Methylamino)-3-nitrobenzoic acid.
Scientific Research Applications
Tert-butyl 2-(methylamino)-3-nitrobenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit pharmacological activities and can be used in drug development.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylamino)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)-3-nitrobenzoate: Similar structure but lacks the tert-butyl ester group.
Ethyl 2-(methylamino)-3-nitrobenzoate: Similar structure with an ethyl ester group instead of tert-butyl.
2-(Methylamino)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Tert-butyl 2-(methylamino)-3-nitrobenzoate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its physicochemical properties, making it distinct from its analogs .
Properties
IUPAC Name |
tert-butyl 2-(methylamino)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)8-6-5-7-9(14(16)17)10(8)13-4/h5-7,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEZWJHVPLLPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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